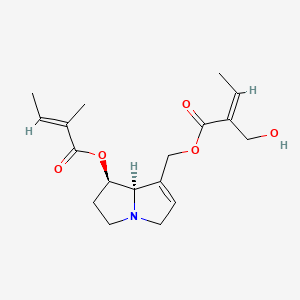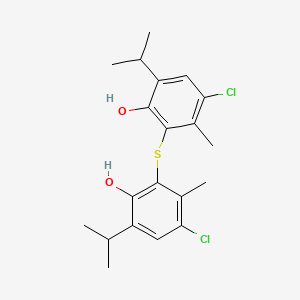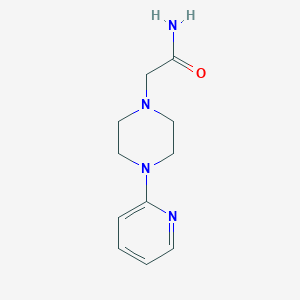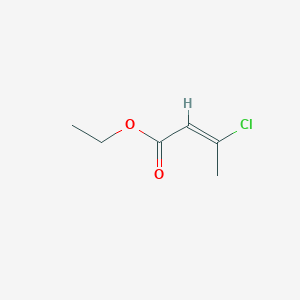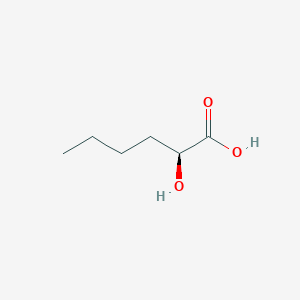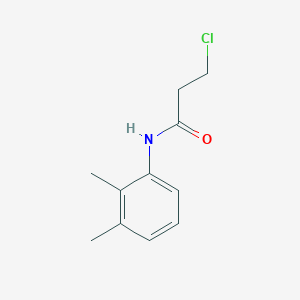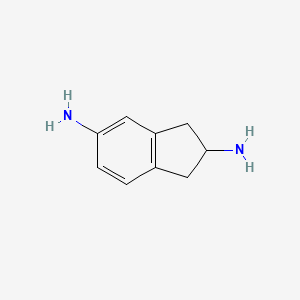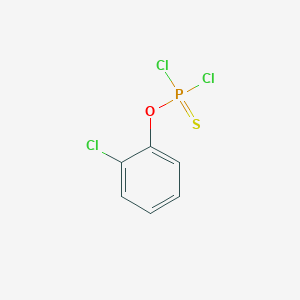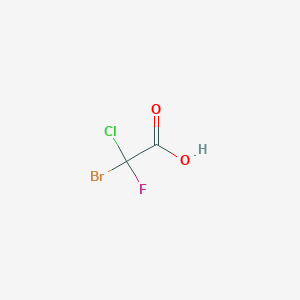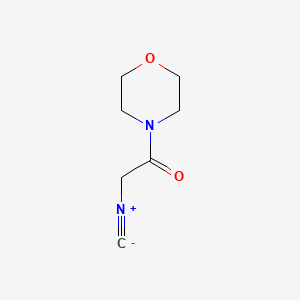
Morpholine, 4-(isocyanoacetyl)-
Descripción general
Descripción
Morpholine, 4-(isocyanoacetyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the morpholine family of compounds, which are widely used in various industrial and scientific applications.
Aplicaciones Científicas De Investigación
Synthesis and Physical Properties
Morpholine derivatives, particularly those based on 4-benzyl-4-methylmorpholinium salts, have been synthesized and evaluated for their physicochemical properties, biodegradability, and toxicity. These derivatives show potential as biomass solvents due to their moderate or low toxicity and feasibility for dissolution of cellulose, highlighting their applicability in green chemistry and industrial processes (Pernak et al., 2011).
Medicinal Chemistry Applications
Morpholine and its derivatives serve as crucial building blocks in medicinal chemistry, offering a foundation for developing therapeutics across a broad range of medical ailments. The structural manipulation of morpholine-based molecules through structure-activity relationship strategies enables the creation of diverse therapeutic agents. The inherent physicochemical properties of morpholine, such as polarity and solubility, combined with its low cost and availability, make it an attractive candidate for drug synthesis (Kumar Rupak et al., 2016).
Catalytic Applications
Morpholine derivatives have been explored for their use in catalytic applications, particularly in asymmetric synthesis. For example, chiral ferrocenylphosphine-gold(I) complexes containing morpholine groups have been effective in catalyzing the aldol reaction of methyl isocyanoacetate with aldehydes. These reactions achieve high enantio- and diastereoselectivity, producing optically active oxazolines, which are valuable intermediates in organic synthesis (Ito et al., 1987).
Pharmacological Importance
The morpholine scaffold is extensively used in the design and development of bioactive molecules due to its versatile biological and metabolic properties. It has been featured in numerous approved and experimental drugs, contributing to a wide range of pharmacological activities. Morpholine's utility in medicinal chemistry is attributed to its ability to modulate pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery (Kourounakis et al., 2020).
Novel Building Blocks
Recent advances have led to the development of new morpholine-based building blocks, such as bridged bicyclic morpholines, which are significant in medicinal research. These compounds, including the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, offer a novel morpholine isostere that is achiral and possesses similar lipophilicity to morpholine. Such developments underscore the importance of morpholine derivatives as versatile intermediates for pharmaceutical research (Walker et al., 2012).
Propiedades
IUPAC Name |
2-isocyano-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXRGAXRBOBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217782 | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-(isocyanoacetyl)- | |
CAS RN |
67434-29-1 | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

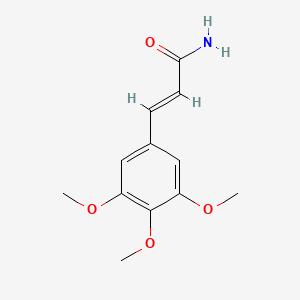
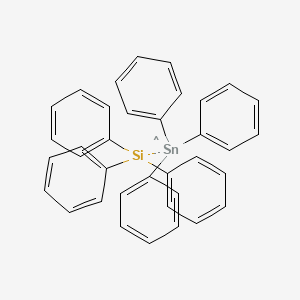
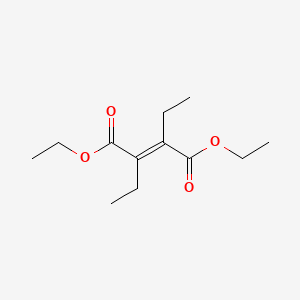
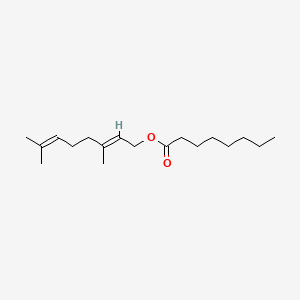
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1609292.png)
